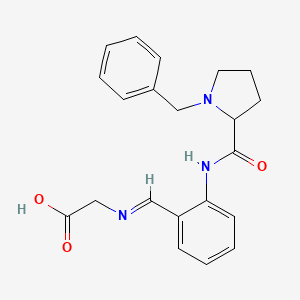
(S)-(O-(N-Benzylprolyl)amino)(phenyl)methyleneiminoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ni-(S)-BPB-GLy is a nickel-based compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ni-(S)-BPB-GLy typically involves complexation and precipitation methods. One common approach is the complexation-impregnation method, where glycine is used as a complexing agent. This method involves the formation of a nickel-glycine complex, which is then impregnated onto a suitable support material . Another method is the precipitation-impregnation technique, which also utilizes glycine to control the particle size and distribution of nickel on the support .
Industrial Production Methods
Industrial production of Ni-(S)-BPB-GLy often involves high-temperature calcination processes to ensure the formation of the desired nickel phases. The use of glycine as a complexing agent is crucial in controlling the particle size and distribution, which directly impacts the catalytic performance of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ni-(S)-BPB-GLy undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, nickel in the compound can be oxidized to form nickel(III) species under alkaline conditions . It also reacts with halogens to form corresponding dihalides .
Common Reagents and Conditions
Common reagents used in reactions involving Ni-(S)-BPB-GLy include sulfuric acid, nitric acid, and halogens like chlorine and bromine. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving Ni-(S)-BPB-GLy include nickel oxides, nickel halides, and various nickel complexes. These products are often used in further chemical processes or as catalysts in industrial applications .
Wissenschaftliche Forschungsanwendungen
Ni-(S)-BPB-GLy has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ni-(S)-BPB-GLy involves its interaction with molecular targets through various pathways. The compound can generate reactive oxygen species, which play a crucial role in its catalytic and biological activities . Additionally, it can interact with cellular components, leading to changes in cellular functions and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to Ni-(S)-BPB-GLy include nickel sulfide, nickel arsenide, and other nickel-based catalysts . These compounds share some chemical properties with Ni-(S)-BPB-GLy but differ in their specific applications and reactivity.
Uniqueness
What sets Ni-(S)-BPB-GLy apart from other similar compounds is its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a compound of significant interest .
Eigenschaften
Molekularformel |
C21H23N3O3 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
2-[[2-[(1-benzylpyrrolidine-2-carbonyl)amino]phenyl]methylideneamino]acetic acid |
InChI |
InChI=1S/C21H23N3O3/c25-20(26)14-22-13-17-9-4-5-10-18(17)23-21(27)19-11-6-12-24(19)15-16-7-2-1-3-8-16/h1-5,7-10,13,19H,6,11-12,14-15H2,(H,23,27)(H,25,26) |
InChI-Schlüssel |
JXHNEINEXHQUFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C=NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
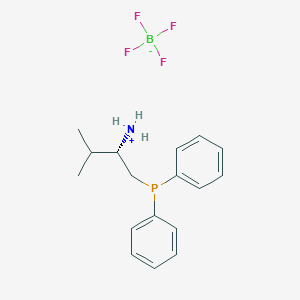
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)

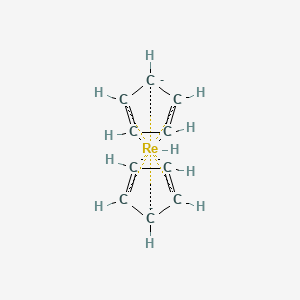
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
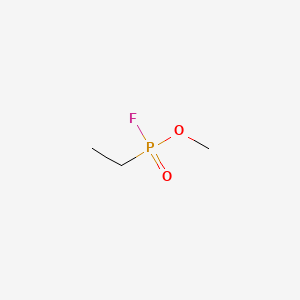
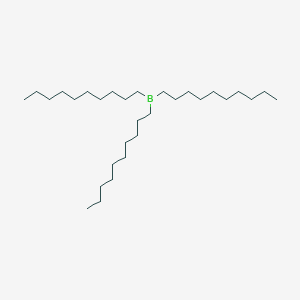
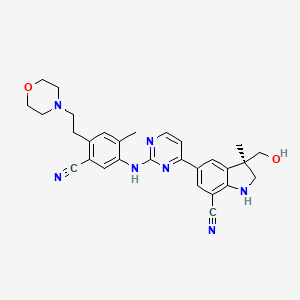
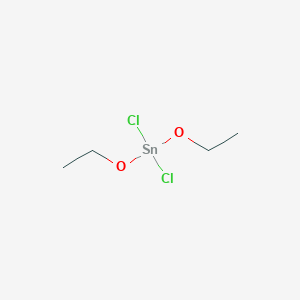
![(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14753745.png)
![(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14753746.png)
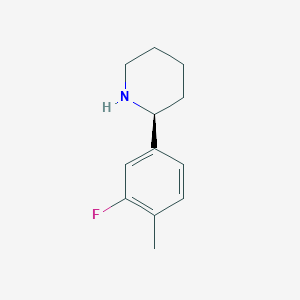
![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)
